molecular formula C18H18FN3O2S2 B2729791 N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260987-47-0

N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2729791
M. Wt: 391.48
InChI Key: VSUBCORBYWMFJB-UHFFFAOYSA-N
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Description

N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H18FN3O2S2 and its molecular weight is 391.48. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potent Dual Inhibitors

N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is part of a class of compounds that have shown potent inhibitory activities against crucial enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), essential for DNA synthesis and cellular replication. Studies have highlighted these compounds' potential as dual inhibitors, offering a therapeutic strategy for treating diseases that involve rapid cell division, such as cancer (Gangjee et al., 2008).

Molecular Structure and Interaction Analysis

The compound has been a subject of quantum chemical insights to understand its molecular structure, hydrogen-bonded interactions, and spectroscopic characteristics. These analyses are pivotal for drug design, allowing researchers to predict how modifications in the molecular structure could influence biological activity and drug-likeness. Investigations include detailed NBO analysis and molecular docking studies, suggesting the compound's potential as an antiviral agent, particularly against COVID-19 (Mary et al., 2020).

Radioligand Development for PET Imaging

Research into N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide derivatives has led to the development of selective radioligands for imaging the translocator protein (18 kDa) with PET, aiding in the diagnosis and monitoring of neuroinflammatory conditions. The ability to label these compounds with fluorine-18 offers a non-invasive method to study disease progression and response to therapy in real-time (Dollé et al., 2008).

Crystal Structure Analysis

Crystallographic studies of compounds similar to N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have provided insights into their conformational dynamics and intramolecular interactions. These findings contribute to a deeper understanding of the structural requirements for biological activity and can guide the design of more effective therapeutic agents (Subasri et al., 2016).

Antitumor and Antimicrobial Activities

The compound and its derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities. Some derivatives have shown potent anticancer activity against various human cancer cell lines, demonstrating the therapeutic potential of these molecules. Moreover, their antimicrobial properties suggest a broader application in treating infections caused by resistant bacteria (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N,N-diethyl-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S2/c1-3-21(4-2)15(23)11-26-18-20-13-9-10-25-16(13)17(24)22(18)14-8-6-5-7-12(14)19/h5-10H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUBCORBYWMFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3F)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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